REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[N:8]=[CH:7][C:6]([C:9](OCC)=[O:10])=[CH:5][N:4]=1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[F:15][C:2]([F:1])([F:14])[C:3]1[N:4]=[CH:5][C:6]([CH:9]=[O:10])=[CH:7][N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=C(C=N1)C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched via slow addition of hydrochloric acid (2.0 M)
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=C(C=N1)C=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 138.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |